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Compound of Interest

Compound Name: Dihydrosanguinarine

Cat. No.: B1196270 Get Quote

For researchers, scientists, and drug development professionals, understanding the genomic

landscapes of plants that produce dihydrosanguinarine—a precursor to the pharmaceutically

significant alkaloid sanguinarine—is crucial for advancements in metabolic engineering and

drug discovery. This guide provides a comparative analysis of the genomics of key

dihydrosanguinarine-producing plants, with a focus on Macleaya cordata, Papaver

somniferum, and Chelidonium majus.

This document summarizes key quantitative genomic data, details the experimental protocols

employed in genomic studies of these plants, and visualizes the core biosynthetic pathway,

offering a foundational resource for further research and development.

Genomic Features at a Glance
A comparative overview of the genomic characteristics of Macleaya cordata, Papaver

somniferum, and Chelidonium majus reveals significant diversity in genome size and gene

content. These differences likely reflect the distinct evolutionary histories and specialized

metabolic pathways within the Papaveraceae family.
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Feature Macleaya cordata
Papaver
somniferum
(Opium Poppy)

Chelidonium majus
(Greater Celandine)

Genome Size ~378 Mb[1][2] ~2.72 Gb[3][4] ~1.06 Gb[5]

Predicted Protein-

Coding Genes
22,328[1][2] 51,213[3] 25,203[5]

Transposable

Elements
43.5%[1][2] ~70.9%[6] Not explicitly stated

Key Biosynthesis

Genes Identified

A complete set of 16

genes for

sanguinarine and

chelerythrine

biosynthesis has been

identified.[1][2]

A cluster of 15 genes

involved in noscapine

and morphinan

biosynthesis has been

located on

chromosome 11.[4][6]

Genes for major

benzylisoquinoline

alkaloids (BIAs),

including

sanguinarine, have

been identified

through transcriptome

analysis.[7]

Whole Genome

Duplication (WGD)

Events

Lacks the

paleohexaploidy event

common in many

eudicots.[1][2]

A recent WGD event

occurred

approximately 7.8

million years ago.[4][6]

Information on specific

WGD events is not

detailed in the

provided search

results.

Experimental Protocols: A Methodological Overview
The genomic characterization of these medicinal plants has been made possible through a

combination of cutting-edge sequencing technologies and bioinformatic analyses. The following

section outlines the typical methodologies employed.

I. DNA Extraction and Sequencing
Plant Material: Fresh, young leaf tissue is typically used for DNA extraction to ensure high

molecular weight and quality.
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DNA Extraction: Standard protocols such as the DNeasy Plant Mini Kit (Qiagen) are

commonly used for DNA isolation.[8] DNA quality and quantity are assessed using

fluorometry (e.g., Qubit) and gel electrophoresis.[8]

Sequencing Technologies: A multi-platform approach is often utilized to achieve a

comprehensive genome assembly.

Illumina Sequencing: Provides high-throughput, short-read data for initial assembly and

error correction. Paired-end and mate-pair libraries are constructed to span different

genomic distances.[4]

PacBio Sequencing: Generates long reads that are crucial for resolving repetitive regions

and scaffolding contigs into larger assemblies.[3][4]

10x Genomics Linked-Reads: This technology provides long-range information by linking

short reads from the same long DNA molecule, aiding in scaffolding and phasing of

haplotypes.[3][4]

Hi-C Technology: Captures chromosome conformation information, allowing for the

assembly of contigs into chromosome-level scaffolds.[5]

II. Genome Assembly and Annotation
De Novo Assembly: Raw sequencing reads are assembled into contigs and scaffolds using

various assembly algorithms. For instance, a hybrid approach combining assemblies from

different platforms (e.g., 10x Genomics and PacBio) can be employed to achieve high

continuity.[3]

Scaffolding: Contigs are ordered and oriented into larger scaffolds using mate-pair libraries,

linked-reads, and Hi-C data.

Gene Prediction and Annotation:

Repeat Masking: Repetitive elements in the genome are identified and masked to improve

the accuracy of gene prediction.
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Gene Prediction: A combination of ab initio gene prediction, homology-based prediction

(aligning protein sequences from related species), and transcriptome-based evidence

(using RNA-seq data from various tissues) is used to predict protein-coding genes.

Functional Annotation: Predicted genes are functionally annotated by comparing their

sequences against public protein and domain databases such as Swiss-Prot, Pfam, and

Gene Ontology (GO).[7]

Dihydrosanguinarine Biosynthesis Pathway
The biosynthesis of dihydrosanguinarine is a complex process involving a series of

enzymatic reactions that convert the precursor (S)-reticuline into the final product. This pathway

is a branch of the larger benzylisoquinoline alkaloid (BIA) metabolic network.

(S)-Reticuline BBE (S)-Scoulerine CFS (S)-Cheilanthifoline SPS (S)-Stylopine TNMT (S)-N-methylstylopine Protopine
MSH

P6H Dihydrosanguinarine

DBOX

Click to download full resolution via product page

Caption: The biosynthetic pathway from (S)-Reticuline to Dihydrosanguinarine.

Conclusion
The genomic exploration of dihydrosanguinarine-producing plants like Macleaya cordata,

Papaver somniferum, and Chelidonium majus has unveiled a wealth of information regarding

their genetic makeup and the intricate pathways leading to the synthesis of valuable alkaloids.

While significant progress has been made in sequencing and annotating these genomes,

further comparative genomic studies are warranted. Such research will not only deepen our

understanding of the evolution of specialized metabolism in plants but also pave the way for

the rational design of metabolic engineering strategies to enhance the production of

dihydrosanguinarine and its derivatives for pharmaceutical applications. The data and
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methodologies presented in this guide serve as a valuable resource for researchers embarking

on these exciting avenues of investigation.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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